![molecular formula C8H10ClNO2S B2413445 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride CAS No. 2059932-32-8](/img/structure/B2413445.png)
4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride
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Overview
Description
4H,5H,6H,7H-thieno[2,3-c]pyridine is a compound with the molecular weight of 139.22 . It is also known as 4,5,6,7-tetrahydrothieno[2,3-c]pyridine . It is an oil in its physical form .
Molecular Structure Analysis
The molecular structure of 4H,5H,6H,7H-thieno[2,3-c]pyridine includes one sulfur atom, one nitrogen atom, and several carbon and hydrogen atoms . The average mass of the molecule is 139.218 Da and the monoisotopic mass is 139.045563 Da .Physical And Chemical Properties Analysis
4H,5H,6H,7H-thieno[2,3-c]pyridine has a density of 1.1±0.1 g/cm³, a boiling point of 242.9±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has a molar refractivity of 40.2±0.3 cm³, a polar surface area of 40 Ų, and a molar volume of 121.8±3.0 cm³ .Scientific Research Applications
- Application : 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride serves as an intermediate in the synthesis of antithrombotic drugs. Specifically, it contributes to the development of N-(2-acylamino-benzyl or 2-acylamino-heterocyclyl-methyl)thiophene-2-carboxamide derivatives, which exhibit anticoagulant effects .
- Application : The compound is utilized as a reagent in the synthesis of FXa inhibitors. These inhibitors play a crucial role in preventing thrombosis and are used in clinical settings .
- Application : 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride serves as an intermediate in the synthesis of Edoxaban, contributing to its pharmacological activity .
- Application : Researchers have explored derivatives of thieno[2,3-c]pyridine as potential GRK2 inhibitors. Optimization strategies include modifications at the meta-position of the pendant phenethyl moiety and the introduction of substituents at the 4-position .
- Application : Scientists use 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride to construct diverse molecular architectures, including fused heterocycles and drug-like scaffolds .
Antithrombotic Agents
FXa Inhibitors
Edoxaban Intermediate
GRK2 Inhibitors
Organic Synthesis
Research Reagents
Safety and Hazards
The safety information for 4H,5H,6H,7H-thieno[2,3-c]pyridine indicates that it has the hazard statements H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S.ClH/c10-8(11)6-7-5(1-3-9-6)2-4-12-7;/h2,4,6,9H,1,3H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQYTMYCYNCQLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=CS2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride |
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